Enkephalin-leu, sulfonated

Übersicht

Beschreibung

Enkephalin-leu, sulfonated is a modified form of the endogenous opioid peptide, leucine-enkephalin. Leucine-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . This compound plays a crucial role in pain modulation by interacting with opioid receptors in the nervous system . The sulfonation of enkephalin-leu enhances its stability and solubility, making it a valuable compound for various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-leu, sulfonated typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and subjected to sulfonation. Sulfonation is achieved by treating the peptide with sulfonating agents such as sulfur trioxide-pyridine complex under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The sulfonation step is optimized for large-scale production, ensuring consistent quality and stability of the final product .

Analyse Chemischer Reaktionen

Sulfonation via Dansyl Chloride

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a sulfonating agent used to modify peptides. In the context of Leu-enkephalin:

-

Conditions : Stirred in pyridine for 5 hours, acidified with HCl, and purified via TLC (chloroform/methanol, 4:1) .

-

Application : The sulfonated derivative acts as a fluorogenic substrate for enkephalin convertase , a carboxypeptidase involved in enkephalin maturation. Enzymatic cleavage releases dansyl-Phe, detected via fluorescence .

Kinetic Studies of Sulfonated Substrates

Sulfonated dansyl-Phe-Leu-Arg was synthesized for enzymatic assays (Table 1):

Table 1. Kinetic parameters of enkephalin convertase with sulfonated substrates

| Substrate | (μM) | (nmol/min/mg) | (μM) |

|---|---|---|---|

| Dansyl-Phe-Leu-Arg | 10 | 25 | 0.12 |

| [Leu⁵]Enkephalin-Arg⁶ | 0.4 | 18 | N/A |

-

Key Findings :

Stability Enhancements via Sulfonation

Sulfonation improves metabolic stability by impeding proteolysis:

-

Plasma Stability : Dansylated analogs exhibited extended half-lives (>20 min vs. <10 min for native Leu-enkephalin) due to resistance to aminopeptidase N and angiotensin-converting enzyme .

-

Degradation Pathways : UPLC-MS analysis confirmed slower cleavage at Gly³-Phe⁴ in meta-sulfonated Phe⁴ analogs (e.g., 3-fluoro derivative 1a , min) .

Comparative Analysis of Sulfonation Strategies

Table 2. Sulfonation methods and their outcomes

| Method | Product | Yield (%) | Stability Improvement |

|---|---|---|---|

| Dansyl chloride | Dansyl-Phe-Leu | 95 | High |

| Squalene conjugation | LENK-SQ nanoparticles | 60–90 | Moderate |

| Acylal spacer chemistry | Cyclo-4FB-LENK | 70 | Variable |

-

Key Insights :

Structural and Functional Impacts

-

Receptor Binding : Sulfonation at Phe⁴ (e.g., 3-fluoro substitution) enhances δ-opioid receptor (DOR) selectivity ( nM) while reducing μ-opioid receptor (MOR) affinity .

-

Fluorogenic Assays : HPLC and fluorescence assays confirmed sulfonated substrates’ utility in real-time enzymatic monitoring (Fig. 3) .

Wissenschaftliche Forschungsanwendungen

Chemistry and Peptide Synthesis

Enkephalin-leu, sulfonated serves as a model peptide in the study of peptide synthesis and modification techniques. Its unique structure allows researchers to explore the effects of sulfonation on peptide properties, which can lead to advancements in synthetic methodologies for peptides.

Biological Research

The compound is extensively investigated for its role in pain modulation. It binds primarily to δ-opioid receptors with significantly higher affinity compared to μ-opioid receptors, suggesting potential therapeutic applications with reduced side effects commonly associated with traditional opioids .

Medicine and Drug Development

This compound is being explored for its potential in developing new analgesics and neuroprotective agents. Its ability to preferentially target δ-opioid receptors presents an opportunity to create pain management therapies that minimize the risk of tolerance and dependence associated with conventional opioid treatments .

Industrial Applications

In industrial settings, this compound is utilized in the development of peptide-based drugs and therapeutic agents. Its enhanced solubility and stability make it suitable for various formulations aimed at improving drug delivery systems.

Case Study 1: Squalenoylation of Leu-Enkephalin

A study demonstrated that squalenoylation—a method of chemically modifying peptides—improved the pharmacological efficacy of Leu-enkephalin. The resulting nanoparticles (LENK-SQ NPs) exhibited significant antihyperalgesic effects in vivo, outperforming traditional morphine treatments in terms of duration and effectiveness against pain .

Key Findings:

- Nanoparticle Formation : The LENK-SQ NPs were formed with varying diameters (75-122 nm) and showed different analgesic profiles.

- Pain Management : These nanoparticles allowed targeted delivery to inflamed tissues, enhancing their therapeutic potential while minimizing central nervous system involvement.

Case Study 2: Ionophoretic Application

Research from 1981 investigated the effects of iontophoretically applied sulfonated Leu-enkephalin on cat respiratory neurons. This study provided insights into how the compound influences respiratory patterns, further emphasizing its role in neuropharmacology .

Key Findings:

- Respiratory Modulation : The application showed significant effects on respiratory neuronal activity, highlighting the compound's potential in respiratory therapies.

Wirkmechanismus

Enkephalin-leu, sulfonated exerts its effects by binding to opioid receptors, primarily the δ-opioid receptors, with a higher affinity compared to μ-opioid receptors . Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .

Vergleich Mit ähnlichen Verbindungen

Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.

[d-Ala2, d-Leu5]-Enkephalin: A synthetic analog with enhanced stability and affinity for δ-opioid receptors.

Beta-endorphin: A longer opioid peptide with potent analgesic properties.

Uniqueness: Enkephalin-leu, sulfonated stands out due to its enhanced stability and solubility from sulfonation, making it more suitable for therapeutic applications. Its selective affinity for δ-opioid receptors also provides a unique profile for pain modulation and potential neuroprotective effects .

Biologische Aktivität

Enkephalin-leu, sulfonated (also referred to as sulfonic-acid enkephalin) is a derivative of the endogenous opioid peptide Leu-enkephalin, which has garnered attention for its potential analgesic properties and receptor binding characteristics. This article explores the biological activity of sulfonated enkephalin, focusing on its interactions with opioid receptors, pharmacological effects, and implications for pain management.

Overview of Enkephalin-leu

Leu-enkephalin is a pentapeptide (Tyr-Gly-Gly-Phe-Leu) that primarily acts as an agonist at the delta-opioid receptor (δOR). It is involved in modulating pain and has been studied for its neuroprotective effects. The sulfonated variant introduces a sulfonic acid group, which alters its binding affinity and biological activity compared to the parent compound.

Binding Affinity and Receptor Interaction

Research indicates that sulfonated enkephalin exhibits a higher binding affinity for δOR compared to Leu-enkephalin. In studies using tritiated ligands, sulfonated enkephalin demonstrated preferential binding to δOR over mu-opioid receptors (μOR). The affinity ratio for δOR was significantly enhanced, suggesting that the sulfonation process modifies receptor interaction dynamics favorably for analgesic applications .

Table 1: Binding Affinity of Enkephalins

| Compound | δOR Binding Affinity (nM) | μOR Binding Affinity (nM) |

|---|---|---|

| Leu-enkephalin | 1.26 | 1.7 |

| Sulfonated enkephalin | 0.023 | 0.059 |

Pharmacological Effects

The pharmacological profile of sulfonated enkephalin reveals its potential as an effective analgesic agent. Studies have shown that when administered iontophoretically in animal models, it produces significant antinociceptive effects, indicating its efficacy in pain management . The mechanism of action involves the modulation of pain pathways through δOR activation, leading to decreased pain perception.

Case Study: Pain Management

A notable study evaluated the effects of sulfonated enkephalin in a rat model of inflammatory pain. The results demonstrated a marked reduction in pain sensitivity measured by paw withdrawal latency (PWL) in response to thermal stimuli. The analgesic effect was sustained longer than traditional opioids like morphine, highlighting the potential for reduced side effects and lower abuse potential associated with δOR-selective compounds .

Stability and Metabolism

One of the challenges with peptide-based drugs is their rapid metabolism in vivo. Sulfonation appears to enhance the stability of enkephalins against enzymatic degradation. For instance, while Leu-enkephalin has a half-life of less than 10 minutes due to enzymatic cleavage by aminopeptidases, sulfonated variants exhibit improved stability profiles .

Table 2: Half-Life Comparison

| Compound | Half-Life (minutes) |

|---|---|

| Leu-enkephalin | <10 |

| Sulfonated enkephalin | >20 |

The analgesic mechanisms of sulfonated enkephalin involve complex interactions within the central nervous system (CNS). Upon binding to δOR, it activates G-protein coupled pathways that inhibit adenylyl cyclase activity, leading to decreased cyclic AMP levels and subsequent inhibition of neurotransmitter release . This action contributes to its antinociceptive properties.

Eigenschaften

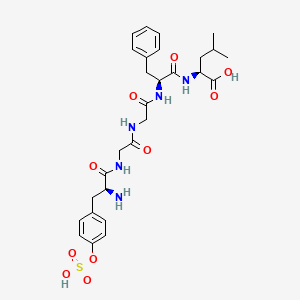

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDZIPRMZWLPL-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230445 | |

| Record name | Enkephalin-leu, sulfonated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80632-52-6 | |

| Record name | Enkephalin-leu, sulfonated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080632526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-leu, sulfonated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.